molecular formula C10H14O3 B2757981 5-Butyl-2-methylfuran-3-carboxylic acid CAS No. 2020085-46-3

5-Butyl-2-methylfuran-3-carboxylic acid

Cat. No.: B2757981
CAS No.: 2020085-46-3
M. Wt: 182.219
InChI Key: MCDVMAXFGUOHLG-UHFFFAOYSA-N
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Description

5-Butyl-2-methylfuran-3-carboxylic acid: is an organic compound with the molecular formula C10H14O3 . It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a furan ring substituted with a butyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the furan ring is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the furan ring or the substituents are oxidized to form various products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts reactions, palladium catalysts for hydrogenation reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones, and aldehydes.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted furans depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Butyl-2-methylfuran-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological systems. It may serve as a model compound for investigating the metabolic pathways and biological activities of furan-containing molecules.

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Furan derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals. Its reactivity and versatility make it suitable for various applications, including as an intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 5-Butyl-2-methylfuran-3-carboxylic acid depends on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Reactive Oxygen Species (ROS) Generation: Some furan derivatives can generate ROS, leading to oxidative stress and potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

  • 5-tert-Butyl-2-methylfuran-3-carboxylic acid
  • 5-isobutyl-2-methylfuran-3-carboxylic acid
  • 5-formyl-2-methylfuran-3-carboxylic acid

Comparison: 5-Butyl-2-methylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity in chemical reactions. These differences can be leveraged to tailor the compound for specific applications in research and industry.

Properties

IUPAC Name

5-butyl-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-4-5-8-6-9(10(11)12)7(2)13-8/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDVMAXFGUOHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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